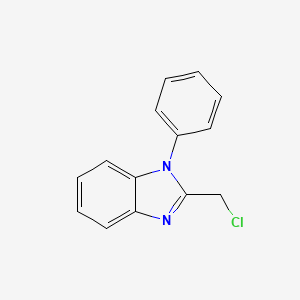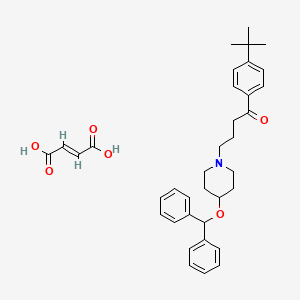![molecular formula C10H12BrN B1603296 8-Brom-2,3,4,5-tetrahydro-1H-benzo[b]azepin CAS No. 205584-61-8](/img/structure/B1603296.png)
8-Brom-2,3,4,5-tetrahydro-1H-benzo[b]azepin
Übersicht
Beschreibung
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular formula C10H12BrN . It is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be achieved from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one .Molecular Structure Analysis
The molecular structure of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has a molecular weight of 226.12 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
“8-Brom-2,3,4,5-tetrahydro-1H-benzo[b]azepin” hat sich im Bereich der Anticancer-Forschung als vielversprechend erwiesen. Derivate dieser Verbindung wurden mit der Einführung von Alkyl- oder Aralkyl- und einer Sulfonylgruppe entworfen und synthetisiert, die als Pharmakophore einiger Antitumormedikamente gelten . Diese Derivate haben eine moderate bis ausgezeichnete antiproliferative Aktivität gegenüber verschiedenen Krebszelllinien gezeigt, darunter Hela, A549, HepG2 und MCF-7, mit IC50-Werten zwischen 0 μM und 100 μM . Insbesondere die Einführung von Sulfonylgruppen soll die antiproliferative Aktivität dieser Verbindungen verstärken .
Neurowissenschaften
In den Neurowissenschaften dient “this compound” als entscheidendes Gerüst für die Entwicklung von Verbindungen, die auf G-Protein-gekoppelte Rezeptoren (GPCRs) abzielen . Diese Rezeptoren spielen eine bedeutende Rolle in verschiedenen neurologischen Prozessen, und ihre Modulation kann zu potenziellen Behandlungen für Erkrankungen wie Diabetes, Entzündungen, Fettleibigkeit und Stoffwechselerkrankungen führen .
Pharmakologie
Die pharmakologischen Anwendungen von “this compound” sind vielfältig. Es wird als Reaktant bei der Synthese von Adamantan-Derivaten verwendet, die als Agonisten des Cannabinoid-Rezeptors 2 wirken . Diese Agonisten werden auf ihr therapeutisches Potenzial bei der Behandlung einer Reihe von Erkrankungen untersucht, darunter Schmerzen, Entzündungen und neurodegenerative Erkrankungen .
Biochemie
In der Biochemie wird die Verbindung bei der Synthese verschiedener bioaktiver Moleküle verwendet. Ihre Derivate wurden auf ihre Fähigkeit untersucht, den Insulinspiegel in vivo zu modulieren, was einen neuen Ansatz zur Behandlung von Diabetes und verwandten Stoffwechselstörungen bietet .
Medizinische Chemie
“this compound” ist ein wichtiges Zwischenprodukt in der medizinischen Chemie, insbesondere bei der Synthese von chiralen Medikamenten wie Benazeprilhydrochlorid, einem Antihypertensivum, das von der WHO empfohlen wird . Seine chiralen Eigenschaften und sein starkes Sicherheitsprofil machen es zu einer wichtigen Verbindung bei der Entwicklung neuer Medikamente .
Organische Chemie
In der organischen Chemie wird diese Verbindung in Festphasensynthese-Strategien zur Herstellung von di- und trisubstituierten Benzazepin-Derivaten verwendet . Diese Derivate werden dann als Gerüste für das Targeting von GPCRs verwendet, die bei der Entwicklung von Medikamenten für verschiedene Gesundheitszustände von Bedeutung sind .
Materialwissenschaften
Schließlich trägt “this compound” in der Materialwissenschaft zur Entwicklung neuartiger Materialien bei, die potenzielle Anwendungen in Arzneimittel-Abgabesystemen und anderen biomedizinischen Geräten haben . Seine feste Form und Stabilität bei Raumtemperatur machen es für verschiedene experimentelle und industrielle Anwendungen geeignet .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Wirkmechanismus
Target of Action
Similar compounds such as tetrahydrobenzoazepines have been found in a variety of medicines used in the treatment of cardiovascular disease .
Mode of Action
Related compounds like tetrahydrobenzoazepines have been used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Biochemical Pathways
Related compounds have been implicated in the modulation of cannabinoid receptor 2 .
Result of Action
Related compounds have been shown to have significant effects on the cardiovascular system .
Biochemische Analyse
Biochemical Properties
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular processes, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMQZXXXWEDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585707 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205584-61-8 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)
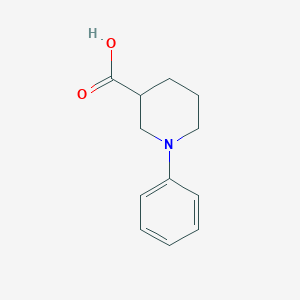
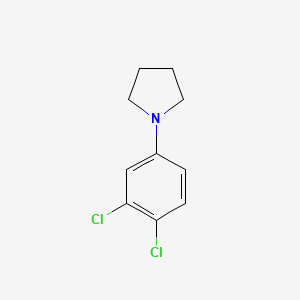
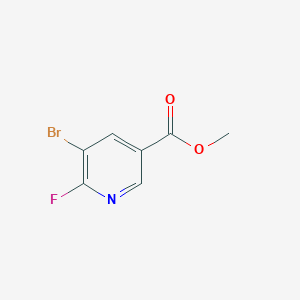
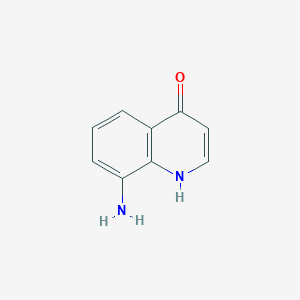
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
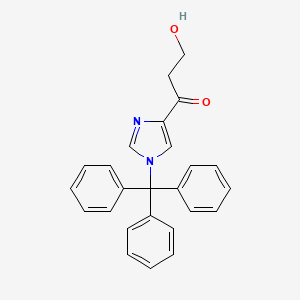
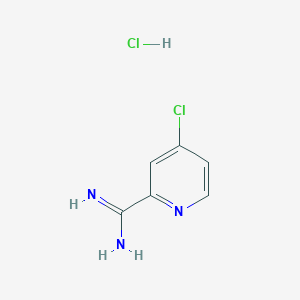


![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)

